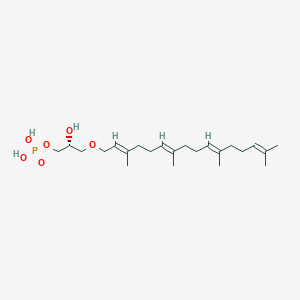
sn-1-O-(geranylgeranyl)glycerol 3-phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sn-1-O-(geranylgeranyl)glycerol 3-phosphate is a 3-O-(geranylgeranyl)glycerol 1-phosphate. It is an enantiomer of a sn-3-O-(geranylgeranyl)glycerol 1-phosphate.
科学的研究の応用
Enzymatic Functions and Structural Analysis
Crystal Structure and Enzyme Adaptation : The crystal structures of sn-glycerol-1-phosphate complexes of enzymes like (S)-3-O-geranylgeranylglyceryl phosphate synthase from Archaeoglobus fulgidus provide insights into their catalytic mechanisms and adaptations. These enzymes play a critical role in archaeal lipid biosynthesis, demonstrating an ancient fold for an ancient enzyme (Payandeh et al., 2006).
Archaeal Phospholipid Biosynthesis : In Methanogenic Archaea, like Methanothermobacter thermoautotrophicus, enzymes such as CTP:2,3-di-O-geranylgeranyl-sn-glycero-1-phosphate cytidyltransferase are involved in the biosynthesis of archaeal membrane lipids. These enzymes catalyze the formation of CDP-2,3-di-O-geranylgeranyl-sn-glycerol from various reactants, playing a vital role in cellular phospholipid biosynthesis (Morii et al., 2000).
Protein Structure and Function Analysis : The crystal structure of group II (S)-3-O-geranylgeranylglyceryl phosphate synthase from Thermoplasma acidophilum reveals significant insights into substrate recognition and enzyme mechanisms. This analysis contributes to understanding the structure-function relationship of these enzymes (Nemoto et al., 2019).
Cellular and Molecular Biology
Biosynthetic Pathway Reconstruction in Bacteria : The biosynthetic pathway of archaeal membrane lipids was reconstructed in Escherichia coli cells using four archaeal enzymes. This experiment demonstrated the production of archaeal-type lipids in E. coli, shedding light on the metabolic processes and enzyme functions in different organisms (Yokoi et al., 2012).
Role in Plant Biology : sn-Glycerol-3-phosphate acyltransferases (GPATs) in plants, which catalyze the acylation of glycerol-3-phosphate, play significant roles in various lipid biosynthetic pathways and are crucial for plant development. This understanding helps in comprehending the metabolic roles of such enzymes in glycerolipid biosynthesis (Chen et al., 2011).
Evolution and Adaptation
Evolutionary Analysis : The evolutionary history of enzymes like geranylgeranylglyceryl phosphate synthase suggests their significant role in the emergence of Archaea, providing insights into their early evolutionary history and adaptations in enzyme structure and function (Peterhoff et al., 2014).
Stereochemistry and Membrane Biology : Analysis of membrane stereochemistry with homology modeling of sn-glycerol-1-phosphate dehydrogenase elucidates different enantiomeric isomers used in phospholipid backbones in various organisms. This research contributes to understanding the stereochemical aspects of membrane biology (Daiyasu et al., 2002).
Biochemical Mechanisms and Pathways
Geranylgeranylglyceryl Phosphate Synthase Characterization : Characterizing the recombinant geranylgeranylglyceryl phosphate synthase enzyme from Methanobacterium thermoautotrophicum reveals crucial biochemical mechanisms and pathways involved in archaeal membrane lipid biosynthesis (Soderberg et al., 2001).
GPAT Gene Family in Plants : Genome-wide analysis of the Glycerol-3-Phosphate Acyltransferase (GPAT) gene family in plants indicates their evolution, diversification, and functional roles in different metabolic pathways and physiological functions in plants (Waschburger et al., 2018).
特性
製品名 |
sn-1-O-(geranylgeranyl)glycerol 3-phosphate |
|---|---|
分子式 |
C23H41O6P |
分子量 |
444.5 g/mol |
IUPAC名 |
[(2R)-2-hydroxy-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]propyl] dihydrogen phosphate |
InChI |
InChI=1S/C23H41O6P/c1-19(2)9-6-10-20(3)11-7-12-21(4)13-8-14-22(5)15-16-28-17-23(24)18-29-30(25,26)27/h9,11,13,15,23-24H,6-8,10,12,14,16-18H2,1-5H3,(H2,25,26,27)/b20-11+,21-13+,22-15+/t23-/m1/s1 |
InChIキー |
BJLPWUCPFAJINB-IGQSPZABSA-N |
異性体SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COC[C@H](COP(=O)(O)O)O)/C)/C)/C)C |
正規SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOCC(COP(=O)(O)O)O)C)C)C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S,3R)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1252930.png)
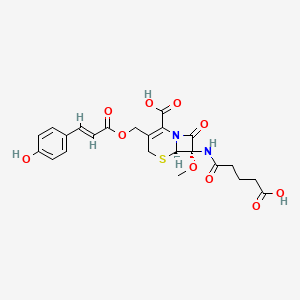
![(2E,4E)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide](/img/structure/B1252934.png)
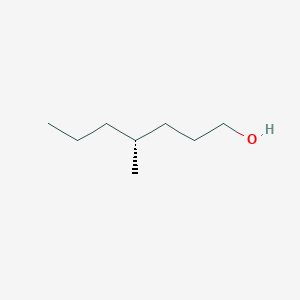

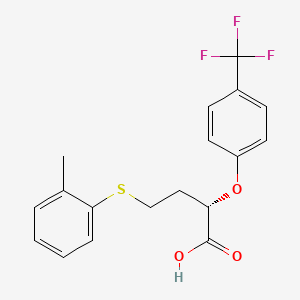
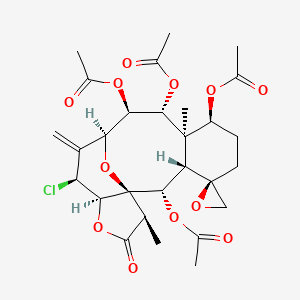
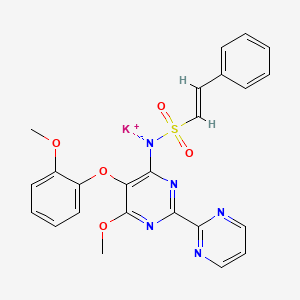
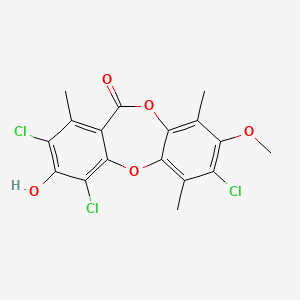
![4,10,11,11-Tetramethyltricyclo[5.3.1.0^{1,5}]undec-4-en-3-one](/img/structure/B1252947.png)
![(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline](/img/structure/B1252948.png)
![(1R,21R)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaen-21-ol](/img/structure/B1252950.png)
![8-Chloro-10-[3-(dimethylamino)-2-hydroxypropyl]phenothiazine-2,3-dione](/img/structure/B1252951.png)